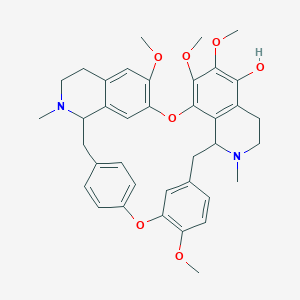

Thalidezine

Übersicht

Beschreibung

Thalidezine is a bisbenzylisoquinoline alkaloid . It is a novel AMPK activator that eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death .

Chemical Reactions Analysis

Thalidezine is a novel direct AMPK activator . It increases autophagic flux in HeLa cancer cells . The exact chemical reactions involving Thalidezine are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Thalidomide in Treating Diseases

Thalidomide, once notorious for its teratogenic effects, has re-emerged as a promising treatment for various diseases. It shows potential in treating HIV/AIDS, rheumatoid arthritis, Crohn's disease, and multiple myeloma (Neiger, 2000). Furthermore, its derivatives have been effectively used in treating myelodysplastic syndrome (MDS) due to their anti-angiogenic and immunomodulatory effects, showing efficacy in both lower-risk MDS patients and non-del (5q) MDS patients (Jing-Wen Wang Yin et al., 2021).

Molecular Targets and Hypothesis Generation

Thalidomide's molecular targets and new substrates have led to the development of a new generation of immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (Jing-Wen Wang Yin et al., 2021). Additionally, using Swanson's ABC model, researchers have discovered implicit associations in literature, suggesting that thalidomide might be useful for acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis (Weeber et al., 2003).

Thalidomide in Cancer Treatment

Thalidomide and its analogs have shown efficacy in treating multiple myeloma, especially in cases resistant to conventional therapy. These agents induce apoptosis or G1 growth arrest in resistant MM cells and enhance the anti-MM activity of other drugs (Hideshima et al., 2000). Research on thalidomide mechanisms of action is leading to better understanding and the development of safer drugs (Kim & Scialli, 2011).

Thalidomide and Immunomodulation

Thalidomide's anti-inflammatory and immunomodulatory properties have led to its use in experimental treatments for various inflammatory and autoimmune diseases, such as lupus erythematosus. It acts by downregulating pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and inhibiting angiogenesis (Walchner et al., 2000).

Wirkmechanismus

Target of Action

Thalidezine is a bisbenzylisoquinoline alkaloid that acts as a direct activator of the AMP-activated protein kinase (AMPK) . AMPK is a central regulator of cellular energy homeostasis, metabolism, and autophagy . Thalidezine also targets cereblon, a component of the E3 ubiquitin ligase complex .

Mode of Action

Thalidezine binds to cereblon, inhibiting the ligase’s normal activity by preventing endogenous substrates from binding, thus protecting them from degradation . Additionally, it recruits the transcription factors IKZF1 and IKZF3 to the enzyme’s active site, promoting their degradation .

Biochemical Pathways

Thalidezine’s activation of AMPK leads to an increase in autophagic flux . Autophagy, a cellular process of self-digestion, is upregulated, leading to the degradation of cellular components. This process is particularly important in conditions of nutrient deprivation, where it serves to maintain cellular energy levels .

Pharmacokinetics

It is known that thalidomide, a compound with a similar structure, exhibits absorption rate-limited pharmacokinetics or “flip-flop” phenomenon

Result of Action

Thalidezine’s activation of AMPK and induction of autophagy leads to autophagic cell death in cancer cells . This is particularly effective in apoptosis-resistant cancer cells, offering a potential therapeutic strategy for chemoresistant cancers .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O7/c1-39-15-13-24-20-31(43-4)33-21-27(24)28(39)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-40(29)2)35(41)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29,41H,13-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNHKOIUEXICNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313346 | |

| Record name | THALIDEZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18251-36-0 | |

| Record name | THALIDEZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THALIDEZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

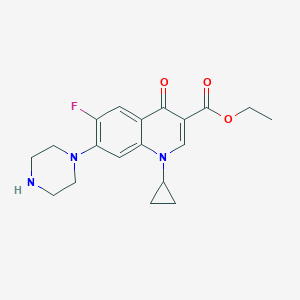

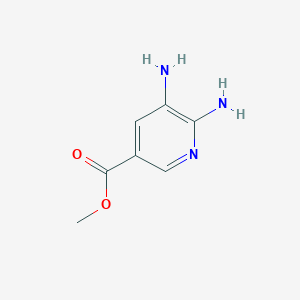

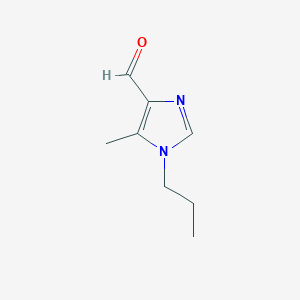

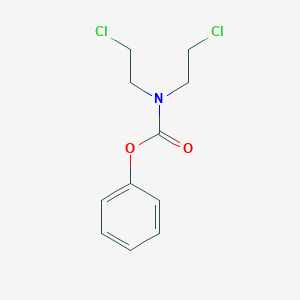

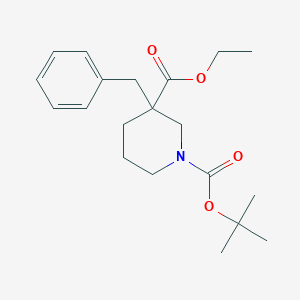

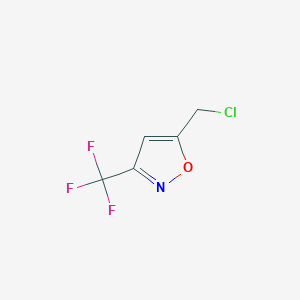

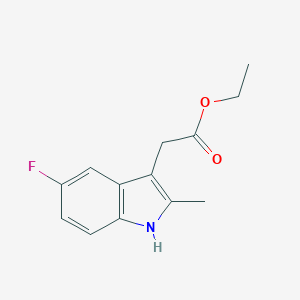

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of thalidezine?

A1: Thalidezine is a bisbenzylisoquinoline alkaloid isolated from plants of the Thalictrum genus [, , ]. It acts as a direct activator of AMP-activated protein kinase (AMPK) []. By directly binding to AMPK, thalidezine promotes its activation, leading to downstream effects on cellular energy homeostasis, metabolism, and autophagy [].

Q2: How does thalidezine impact cancer cells?

A2: Thalidezine demonstrates promising anticancer activity, particularly against apoptosis-resistant cancer cells []. Instead of inducing apoptosis (programmed cell death), thalidezine triggers energy-mediated autophagic cell death in these resistant cancer cells []. This effect is dependent on AMPK activation, as demonstrated by the ability of AMPK inhibitors to abolish thalidezine-induced cell death [].

Q3: What is the significance of thalidezine's ability to induce autophagic cell death in apoptosis-resistant cancer cells?

A3: Resistance to apoptosis is a major hurdle in cancer treatment, often rendering conventional chemotherapy ineffective. Thalidezine's ability to bypass this resistance mechanism by inducing an alternative cell death pathway (autophagy) makes it a promising candidate for further development as a chemotherapeutic agent, especially for cancers exhibiting multidrug resistance [].

Q4: Beyond its anticancer activity, what other biological activities have been reported for thalidezine?

A4: Research on thalidezine and its analogs, such as hernandezine and isothalidezine, also extracted from Thalictrum species, reveals inhibitory effects on the growth of various cancer cell lines, including P388 leukemia, S180 ascites, C26 colon cancer, mouse L1210 cells, and human oral cancer KB cells []. Notably, hernandezine exhibits a lower inhibitory effect on normal hematopoietic progenitor cells compared to cancerous cells, suggesting a potential therapeutic window [].

Q5: Where can I find detailed information about the isolation and structural characterization of thalidezine?

A5: The isolation and characterization of thalidezine, along with other alkaloids, from Thalictrum longistylum was first reported in a study by Shamma et al. []. This study provides insights into the structure elucidation of thalidezine, utilizing spectral and chemical methods, including NMR studies and chemical conversions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)